![molecular formula C17H19ClN4O B5537053 N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5537053.png)

N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

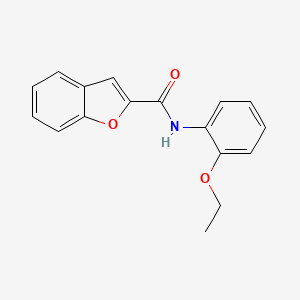

Description

Synthesis Analysis

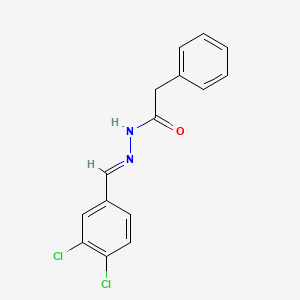

The synthesis of N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide and similar compounds involves multiple steps, starting from basic heterocyclic compounds such as quinolines and piperidines. For instance, Afzal et al. (2012) described the synthesis of a related compound through the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide (INH) in absolute ethanol, establishing its structure through IR, 1H-NMR, 13C-NMR, and mass spectral data (Afzal, O., Bawa, S., Kumar, S., & Tonk, R., 2012).

Molecular Structure Analysis

Molecular structure analysis involves the determination of the spatial arrangement of atoms within a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed. For example, the crystal structure of (E)-N'-(5-chloro-2-hydroxybenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate was characterized by Jia-ming Li (2009) using X-ray single crystal diffraction analysis, revealing a one-dimensional infinite chain structure formed via hydrogen bonds (Li Jia-ming, 2009).

Chemical Reactions and Properties

The chemical reactions and properties of N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide derivatives can be diverse, including their reactivity towards various reagents and their behavior in different chemical environments. Studies like those by Saeed et al. (2014) focus on the synthesis and characterization of novel derivatives, providing insight into their potential reactivity and applications (Saeed, A., Abbas, N., Ibrar, A., & Bolte, M., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various applications. For example, the synthesis and inotropic evaluation of related compounds by Liu et al. (2009) could provide insights into their physical characteristics and how these may influence their biological activity or suitability for specific applications (Liu, Ji-Yong et al., 2009).

Scientific Research Applications

Chemical Synthesis and Characterization

One study focused on the synthesis of a compound through the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide, establishing its structure through IR, 1H-NMR, 13C-NMR, and mass spectral data, indicating its potential as a chemical building block for further modifications and applications in various fields (Afzal et al., 2012).

Optical Chemosensors

N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide derivatives have been utilized as chemosensors. For instance, a derivative demonstrated high selectivity toward Zn2+ in aqueous media, showing significant potential for monitoring intracellular Zn2+ levels, important for biological and environmental monitoring applications (Wu et al., 2018).

Corrosion Inhibition

Research into the application of acetohydrazide derivatives, including those related to N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide, has shown promise in corrosion inhibition for mild steel in acidic environments. This highlights its utility in protecting industrial materials and infrastructure (Yadav et al., 2015).

Anticancer Activity

Further investigation into the compound's derivatives has revealed anticancer properties. For example, derivatives have shown to reduce cell viability in various cancer cell lines, including neuroblastoma and breast adenocarcinoma, indicating the potential of these compounds as therapeutic agents (Bingul et al., 2016).

Molecular Structure and NLO Properties

Studies on the molecular structure and nonlinear optical (NLO) properties of hydrazones related to N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide suggest potential applications in optical device technologies, such as optical limiters and switches, due to their effective third-order susceptibility and optical power limiting behavior (Naseema et al., 2010).

Future Directions

properties

IUPAC Name |

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-piperidin-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O/c18-17-14(10-13-6-2-3-7-15(13)20-17)11-19-21-16(23)12-22-8-4-1-5-9-22/h2-3,6-7,10-11H,1,4-5,8-9,12H2,(H,21,23)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOZJDHYGYGOOS-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(1E)-(2-chloroquinolin-3-yl)methylene]-2-piperidin-1-ylacetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)

![4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)

![1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5537011.png)

![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5537013.png)

![N'-[4-(benzyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5537021.png)

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B5537028.png)

![N-benzyl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5537033.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)

![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5537044.png)